molecular formula C13H17Cl2N5 B1402701 N-(pyridin-2-yl)-4-(pyrrolidin-2-yl)pyrimidin-2-amine dihydrochloride CAS No. 1361115-01-6

N-(pyridin-2-yl)-4-(pyrrolidin-2-yl)pyrimidin-2-amine dihydrochloride

Cat. No.: B1402701
CAS No.: 1361115-01-6
M. Wt: 314.21 g/mol
InChI Key: JKUKVKZISJEFNU-UHFFFAOYSA-N
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Description

N-(pyridin-2-yl)-4-(pyrrolidin-2-yl)pyrimidin-2-amine dihydrochloride is a useful research compound. Its molecular formula is C13H17Cl2N5 and its molecular weight is 314.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques

  • Synthesis of Pyrimidine Derivatives: The compound has been utilized in the synthesis of various pyrimidine derivatives, including 2-(pyrrolidin-1-yl)pyrimidines and 2-[(4,4-diarylbutyl)amino]pyrimidines, through reactions with aromatic C-nucleophiles, as demonstrated by Smolobochkin et al. (2019) in "Chemistry of Heterocyclic Compounds" (Smolobochkin et al., 2019).

Biological Activity

  • Antimicrobial Activity: Pyrimidine salts, including derivatives of the compound, have shown antibacterial and antifungal properties. Mallikarjunaswamy et al. (2013) synthesized pyrimidine salts with chloranilic and picric acids and evaluated their antimicrobial activities in "Journal of Chemistry" (Mallikarjunaswamy et al., 2013).
  • Plant Growth Stimulation: Compounds derived from pyrimidine, including pyrrolidin-1-yl variants, have shown significant plant growth-stimulating effects, as found by Pivazyan et al. (2019) in "Russian Journal of General Chemistry" (Pivazyan et al., 2019).

Chemical Applications

  • Corrosion Inhibition: Pyrimidine-2-yl-amine derivatives, similar in structure to the compound , have been used as corrosion inhibitors for mild steel in acidic solutions, demonstrating significant efficiency even at low concentrations, as reported by Ashassi-Sorkhabi et al. (2005) in "Electrochimica Acta" (Ashassi-Sorkhabi et al., 2005).

Properties

IUPAC Name

N-pyridin-2-yl-4-pyrrolidin-2-ylpyrimidin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5.2ClH/c1-2-7-15-12(5-1)18-13-16-9-6-11(17-13)10-4-3-8-14-10;;/h1-2,5-7,9-10,14H,3-4,8H2,(H,15,16,17,18);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKUKVKZISJEFNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NC(=NC=C2)NC3=CC=CC=N3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(pyridin-2-yl)-4-(pyrrolidin-2-yl)pyrimidin-2-amine dihydrochloride
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N-(pyridin-2-yl)-4-(pyrrolidin-2-yl)pyrimidin-2-amine dihydrochloride
Reactant of Route 3
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N-(pyridin-2-yl)-4-(pyrrolidin-2-yl)pyrimidin-2-amine dihydrochloride
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N-(pyridin-2-yl)-4-(pyrrolidin-2-yl)pyrimidin-2-amine dihydrochloride
Reactant of Route 5
N-(pyridin-2-yl)-4-(pyrrolidin-2-yl)pyrimidin-2-amine dihydrochloride
Reactant of Route 6
N-(pyridin-2-yl)-4-(pyrrolidin-2-yl)pyrimidin-2-amine dihydrochloride

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